
3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scalable synthetic routes that can be adapted for large-scale production, ensuring high yield and purity.
化学反应分析
Types of Reactions
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of iminium salts to the desired product.
Reduction: Potential reduction of the quinoline or isoquinoline rings under specific conditions.
Substitution: Introduction of substituents at specific positions on the isoquinoline or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit enhanced biological stability and pharmacological activity .
科学研究应用
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has several scientific research applications:
作用机制
The mechanism of action of 3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antipsychotic pathways .
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Known for its anti-inflammatory and antipsychotic activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various pharmacologically active compounds.
Uniqueness
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is unique due to its dual isoquinoline and quinoline structure, which provides a versatile scaffold for the development of new compounds with diverse biological activities .
属性
分子式 |
C20H20N2O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2O/c1-14-7-8-19-15(12-14)5-3-11-22(19)20(23)18-6-2-4-16-13-21-10-9-17(16)18/h2,4,6-8,12-13H,3,5,9-11H2,1H3 |
InChI 键 |
UHMSPMJMSGIDNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC4=C3CCN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


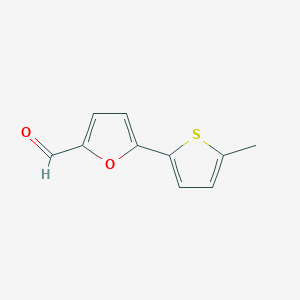
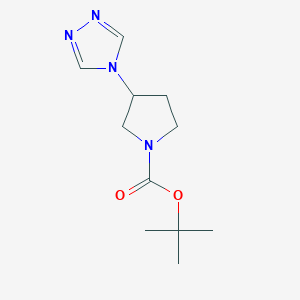
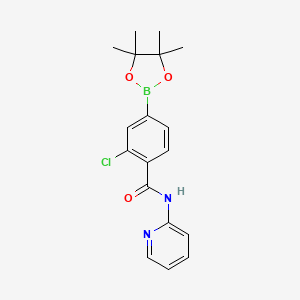
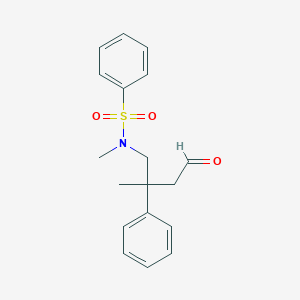

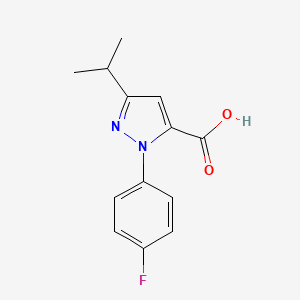
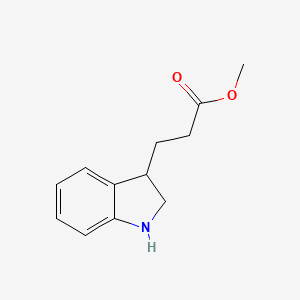


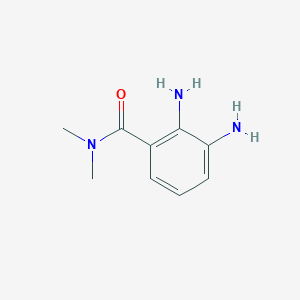
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)
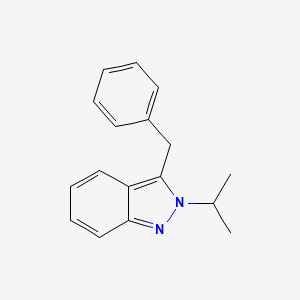
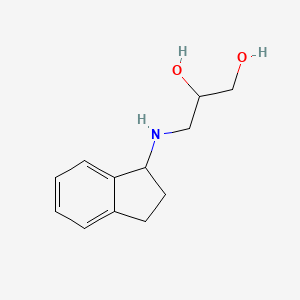
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
